molecular formula C20H20BrFN2O3S B6507758 1-(4-bromo-2-fluorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 912781-13-6

1-(4-bromo-2-fluorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B6507758
CAS No.: 912781-13-6
M. Wt: 467.4 g/mol
InChI Key: XFWQAJDSKDVDMB-UHFFFAOYSA-N
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Description

1-(4-bromo-2-fluorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a thienoimidazole derivative characterized by its fused bicyclic core (thieno[3,4-d]imidazole) and dual 5,5-dioxide functionality. Key structural features include:

  • 4-bromo-2-fluorobenzyl group: Introduces electron-withdrawing effects (Br, F) and steric bulk.
  • 3,5-dimethylphenyl substituent: Provides hydrophobic interactions and modulates electronic properties.
  • Tetrahydro ring system: Enhances conformational stability compared to fully aromatic analogs.

This compound belongs to a broader class of imidazole derivatives, which are extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-3-(3,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrFN2O3S/c1-12-5-13(2)7-16(6-12)24-19-11-28(26,27)10-18(19)23(20(24)25)9-14-3-4-15(21)8-17(14)22/h3-8,18-19H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWQAJDSKDVDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=C(C=C(C=C4)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name (Substituents) Molecular Weight Key Functional Groups Biological Activity (Source)
1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one () ~360–370 g/mol 4-Bromophenyl, phenyl Anticancer (Medicinal Chemistry Journal)
1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide () 407.28 g/mol 3-Bromophenyl, phenyl, 5,5-dioxide Not explicitly stated (structural focus)
1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide () 362.83 g/mol 2-Chlorophenyl, phenyl Antimicrobial potential (inferred from analogs)
1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide () ~350–360 g/mol 4-Methylphenyl (×2) Antimicrobial, anticancer (Journal of Antibiotics)
Target Compound : 1-(4-bromo-2-fluorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide ~450–460 g/mol 4-Bromo-2-fluorobenzyl, 3,5-dimethylphenyl Hypothesized enhanced anticancer/anti-inflammatory activity

Key Observations :

  • Halogen Effects: Bromine and fluorine in the target compound may enhance binding to hydrophobic pockets in biological targets (e.g., kinases) compared to non-halogenated analogs .
  • Steric and Electronic Modulation : The 3,5-dimethylphenyl group likely improves metabolic stability over simpler phenyl substituents .

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